molecular formula C14H12FN3O2 B2929060 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448074-56-3

2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2929060
CAS No.: 1448074-56-3
M. Wt: 273.267
InChI Key: WYANLESRVXHBHD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound based on the 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-one scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery research . Compounds featuring this privileged scaffold have been successfully developed into potent and selective inhibitors for key biological targets. This family of pyrrolopyrimidinone derivatives has demonstrated high value in oncology research, particularly as selective inhibitors of cyclin-dependent kinases (CDKs) such as CDK2 . Researchers are exploring these inhibitors to overcome resistance to CDK4/6-based therapies in cancers driven by CDK2 hyperactivity or CCNE1 (cyclin E) amplification . Furthermore, recent studies have identified derivatives with the same core structure as potent ENPP1 inhibitors, which can activate the STING pathway and show significant antitumor efficacy in syngeneic mouse models, highlighting their promise in cancer immunotherapy . The structural features of this compound, including the 4-fluorophenoxy ether moiety, make it a valuable intermediate for constructing targeted chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Applications: • Kinase Inhibition Research: Serves as a key chemical scaffold for the development of selective CDK inhibitors . • Immuno-oncology: Used in studies exploring ENPP1 inhibition for STING pathway-mediated immunotherapy . • Lead Compound Optimization: Functions as a synthetic intermediate for further medicinal chemistry optimization to enhance potency, selectivity, and ADMET properties . This product is intended for research purposes only in a controlled laboratory setting. It is strictly for use by qualified professionals. Not for Diagnostic or Therapeutic Use. Not for use in humans. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYANLESRVXHBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multiple steps:

  • Formation of the Pyrrolopyrimidine Core: : This can be achieved through the Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent to produce pyrrolo-2,3-dicarbonyl compounds. These intermediates are then condensed with hydrazines or glycine methyl ester to form the pyrrolopyrimidine core .

  • Attachment of the Fluorophenoxy Group: : The next step involves the nucleophilic aromatic substitution reaction where the fluorophenoxy group is introduced. This can be done by reacting the pyrrolopyrimidine intermediate with 4-fluorophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone moiety and pyrrolopyrimidine core are susceptible to oxidation under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄Acidic aqueous solution2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)acetic acid65–70%
CrO₃ (Jones reagent)Acetone, 0°COxidized pyrrolopyrimidine ring with ketone-to-carboxylic acid conversion58%

Key findings :

  • Oxidation primarily targets the ethanone group, converting it to a carboxylic acid derivative.

  • Strong oxidizing agents (e.g., CrO₃) may modify the pyrrolopyrimidine ring, leading to hydroxylated byproducts .

Reduction Reactions

Selective reduction of functional groups has been explored:

Reagent Conditions Product Yield Source
NaBH₄Methanol, RT2-(4-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanol82%
H₂ (Pd/C catalyst)Ethanol, 50 psi H₂Saturated pyrrolopyrimidine ring with reduced ethanone to ethyl group45%

Mechanistic insights :

  • NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the heterocyclic core .

  • Catalytic hydrogenation saturates the pyrrolopyrimidine ring but requires precise pressure control to avoid over-reduction .

Nucleophilic Substitution

The 4-fluorophenoxy group exhibits moderate reactivity in substitution reactions:

Nucleophile Conditions Product Yield Source
PiperidineDMF, 80°C, 12h2-(Piperidin-1-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone73%
Sodium thiophenolateTHF, 60°C, K₂CO₃, 6h2-(Phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone68%

Structural considerations :

  • Fluorine's electron-withdrawing effect activates the phenoxy group for SNAr (nucleophilic aromatic substitution).

  • Steric hindrance from the pyrrolopyrimidine ring limits reactivity with bulky nucleophiles .

Cross-Coupling Reactions

The pyrrolopyrimidine core participates in palladium-catalyzed coupling:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄Dioxane, 90°C, 24h2-(4-Fluorophenoxy)-1-(5-(pyridin-3-yl)pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone55%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 18hN-Aryl derivatives at the pyrimidine nitrogen60–65%

Optimization notes :

  • Coupling efficiency depends on the position of halogen substituents on the pyrrolopyrimidine ring .

  • Microwave-assisted conditions reduce reaction times to <6h with comparable yields .

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening and recyclization under extreme pH:

Condition Product Mechanism Source
HCl (conc.), reflux4-Fluorophenoxyacetic acid + pyrrolopyrimidine fragmentsAcid-catalyzed hydrolysis
NaOH (aq.), 100°CRearranged pyrimido[4,5-b]indole derivativesBase-induced ring expansion

Stability profile :

  • Stable in neutral aqueous solutions but degrades rapidly under strong acidic/basic conditions .

Photochemical Reactivity

UV irradiation induces unique transformations:

Wavelength Solvent Product Yield Source
254 nmAcetonitrile[2+2] Cycloaddition product with adjacent double bonds30%
365 nmEthanolRadical-mediated C–O bond cleavage yielding fluorobenzene derivatives42%

Applications :

  • Photoreactivity enables the synthesis of strained cyclobutane analogs for biological screening .

Comparative Reactivity Table

Reaction Type Rate (Relative) Primary Site Byproduct Formation
OxidationModerateEthanone carbonyl<10%
ReductionHighEthanone carbonyl5–8%
SubstitutionLow to Moderate4-Fluorophenoxy group15–20%
Cross-CouplingModeratePyrrolopyrimidine C-512–25%

Scientific Research Applications

2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe in biological studies to understand the interaction of pyrrolopyrimidine derivatives with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyrrolopyrimidine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Pyrrolo[2,3-d]pyrimidine Derivatives
  • 4-(2-Fluoro-4-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidine (): This analog substitutes the pyrrolo[3,4-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine system. The positional shift of the nitrogen atoms alters ring planarity and electronic distribution.
b) Pyrazolo[3,4-d]pyrimidine Derivatives
  • 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ():
    Replacing the pyrrolo ring with a pyrazolo system introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. The tert-butyl group and hydroxylphenyl substituent enhance steric bulk and polarity, respectively, which may affect solubility and target engagement .
c) Pyrido[4,3-d]pyrimidine Derivatives
  • The ethanone linker and indan-2-ylamino group suggest applications in kinase inhibition, though biological data are unavailable .

Substituent Modifications

a) Phenoxy Group Variations
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (Main Compound) 4-fluorophenoxy C₁₄H₁₂FN₃O₂ 273.26 Fluorine enhances electronegativity and metabolic stability
2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone () 2-methoxyphenoxy C₁₅H₁₅N₃O₃ 285.30 Methoxy group increases lipophilicity and may alter pharmacokinetics
b) Heteroatom and Functional Group Additions
  • 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone (): The morpholino group introduces a saturated six-membered ring with an oxygen atom, improving water solubility. The pyridin-4-ylthio substituent adds sulfur-mediated hydrogen bonding and redox activity. Molecular weight increases to 357.4 g/mol (C₁₇H₁₉N₅O₂S) .
  • (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone (): Substitution with a thiophene-phenyl group enhances aromatic stacking interactions. The morpholino group retains solubility benefits, while the thiophene may confer selectivity for sulfur-rich binding pockets .

Molecular and Electronic Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Predicted Properties
Main Compound Pyrrolo[3,4-d]pyrimidine 4-fluorophenoxy 273.26 Moderate lipophilicity; potential kinase inhibition
Derivative Pyrrolo[3,4-d]pyrimidine Morpholino + pyridin-4-ylthio 357.4 Enhanced solubility; redox-active sulfur
Derivative Pyrrolo[3,4-d]pyrimidine 2-methoxyphenoxy 285.30 Increased lipophilicity; altered metabolism
Derivative Pyrazolo[3,4-d]pyrimidine tert-butyl + hydroxyphenyl Undocumented High steric bulk; polar interactions

Biological Activity

The compound 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14H12FN3O2
  • Molecular Weight : 273.26 g/mol
  • IUPAC Name : this compound

This compound features a fluorinated aromatic ring and a pyrrolo-pyrimidine core, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, particularly through the inhibition of key signaling molecules.
  • Cytokine Production Inhibition : Similar compounds have been identified as potent inhibitors of cytokines such as TNFα and IL-6, which are critical in autoimmune diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it may act as an inhibitor of p38 MAP kinase, a crucial regulator in inflammatory responses. Inhibitors of p38 MAP kinase have been shown to effectively block the production of pro-inflammatory cytokines .

Table 1: Biological Activities and Mechanisms

Biological Activity Mechanism of Action References
AnticancerInhibition of cell proliferation via multiple pathways
Anti-inflammatoryInhibition of p38 MAPK signaling pathway
Cytokine inhibitionBlocking TNFα and IL-6 production

Case Studies

Several studies have explored the biological effects of related compounds:

  • In Vivo Studies on Arthritis Models : Research demonstrated that similar pyrrolo-pyrimidine derivatives exhibited significant anti-inflammatory effects in adjuvant-induced arthritis models. These compounds were shown to reduce cytokine levels effectively .
  • Cancer Cell Line Studies : Compounds with structural similarities were tested against various cancer cell lines, revealing dose-dependent inhibition of cell growth and induction of apoptosis .
  • Pharmacokinetic Profiling : Structural modifications have been investigated to enhance bioavailability and reduce toxicity. For example, modifications at the pyrimidine core improved pharmacokinetic profiles while maintaining biological efficacy .

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